

Introduction: The Strategic Synthesis of a Second-Generation ALK In

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Compound of Interest

Compound Name: 4-Bromo-2-isopropoxy-5-methylaniline

Cat. No.: B11757489

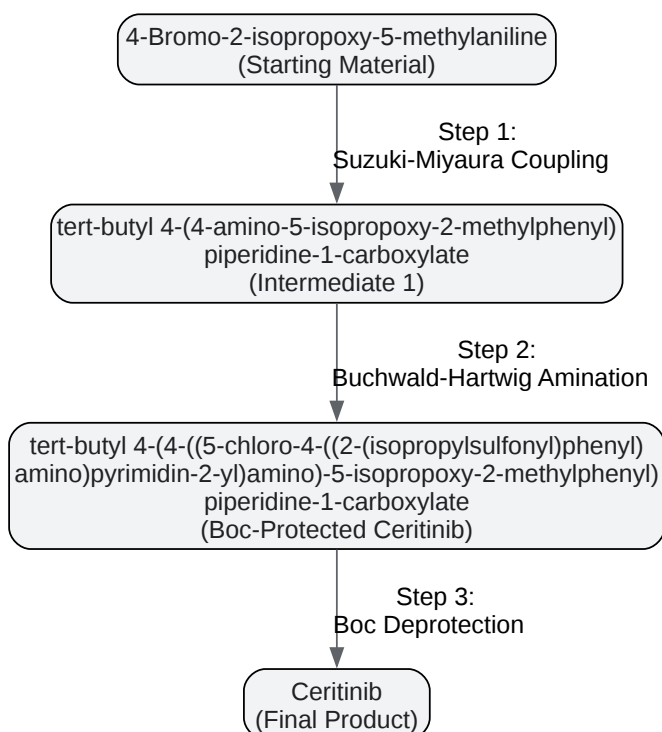
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Ceritinib (trade name Zykadia) is a highly potent and selective, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).^[1] In NSCLC, chromosomal rearrangements can lead to the formation of an oncogenic EML4-ALK fusion protein, which drives tumor proliferation through constitutive kinase activity, driving tumor proliferation.^[2] Ceritinib functions as an ATP-competitive tyrosine kinase inhibitor, effectively blocking the autophosphorylation of the ALK kinase, disrupting downstream signaling pathways crucial for cancer cell survival, such as STAT3, AKT, and ERK1/2.^{[2][3][4]} Its development marked a significant milestone in cancer therapy, providing a critical therapeutic option for patients who have developed resistance to the first-generation inhibitor, crizotinib.^[5]

This application note provides a detailed, multi-step protocol for the synthesis of Ceritinib, commencing from the commercially available starting material **isopropoxy-5-methylaniline**. The described pathway is grounded in established palladium-catalyzed cross-coupling reactions, which are fundamental to pharmaceutical synthesis for their efficiency and functional group tolerance. We will delve into the mechanistic rationale behind key transformations, experimental procedures, and outline methods for characterization and quality control.

Overall Synthetic Pathway

The synthesis of Ceritinib from **4-Bromo-2-isopropoxy-5-methylaniline** is a three-stage process. It begins with a Suzuki-Miyaura coupling to install a piperidine ring, followed by a sequential, double Buchwald-Hartwig amination to construct the core pyrimidine diamine structure, and concludes with an acid-mediated deprotection to yield the final active pharmaceutical ingredient (API).



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Caption: High-level workflow for the synthesis of Ceritinib.

Materials and Reagents

For successful synthesis, high-purity reagents and anhydrous solvents are essential.

Reagent	CAS No.	Molecular Wt.	Notes / Recommended
4-Bromo-2-isopropoxy-5-methylaniline	2055376-62-8	244.12	Starting Material / BLD Ph
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate	287944-16-5	311.23	Suzuki coupling partner
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine	1032899-81-9	349.25	Pyrimidine core synthon
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl ₂)	72287-26-4	731.70	Suzuki coupling catalyst
Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)	51364-51-3	915.72	Buchwald-Hartwig catalyst
Xantphos	161265-03-8	578.68	Buchwald-Hartwig ligand
Cesium Carbonate (Cs ₂ CO ₃)	534-17-8	325.82	Anhydrous, for coupling re
Trifluoroacetic Acid (TFA)	76-05-1	114.02	For Boc deprotection
Dichloromethane (DCM)	75-09-2	84.93	Anhydrous, reaction solve
1,4-Dioxane	123-91-1	88.11	Anhydrous, reaction solve

Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and resistant gloves, is mandatory. All reagents are for research purposes only and should be handled by trained personnel. Material Safety Data Sheets should be reviewed prior to use.^{[7][8][9][10]}

Step 1: Suzuki-Miyaura Coupling for the Synthesis of Intermediate 1

This initial step forms a crucial C-C bond, coupling the aryl bromide starting material with a boronic ester derivative of N-Boc-piperidine. The Suzuki reaction is reliable for this transformation due to its high functional group tolerance and generally high yields.^{[11][12]} The mechanism involves the oxidative addition of a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the product.^{[13][14]}

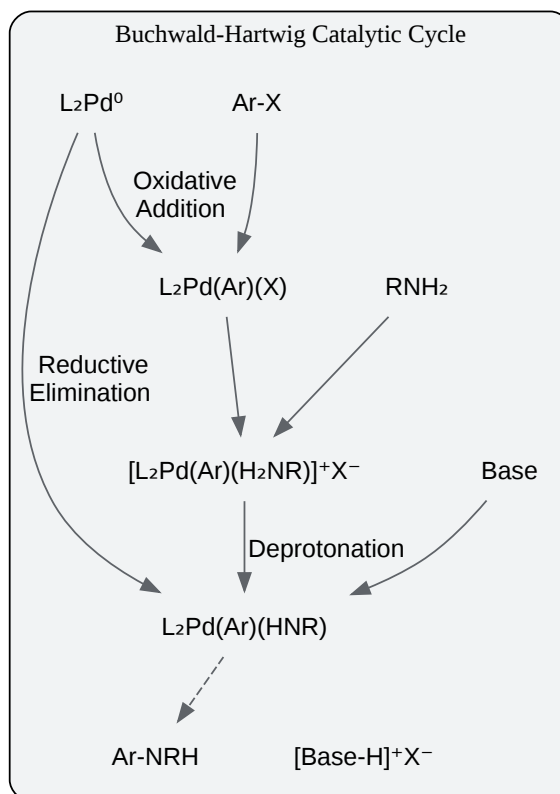
Protocol: Synthesis of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (Intermediate 1)

- To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add **4-Bromo-2-isopropoxy-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate** (1.1 eq.), and Cesium Carbonate (2.5 eq.).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to make an ~0.1 M solution of starting aniline.
- Bubble argon through the stirred suspension for 15-20 minutes to degas the solvent.
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.) to the mixture.

- Heat the reaction mixture to 85-90 °C and maintain stirring under an inert atmosphere for 12-16 hours.
- Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad acetate.
- Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Intermediate

Step 2: Buchwald-Hartwig Amination for the Synthesis of Boc-Protected Ceritinib

This core transformation constructs the final drug scaffold through a palladium-catalyzed C-N bond formation.[15] The Buchwald-Hartwig amination is anilines to heteroaryl chlorides, which are often unreactive in traditional nucleophilic aromatic substitution reactions.[16] The choice of a bulky, electron like Xantphos is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination is performed sequentially to ensure regioselectivity.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidine-1

- To a flame-dried Schlenk flask, add Intermediate 1 (1.0 eq.), 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.05 eq.), Cesium Carb Xantphos (0.1 eq.).
- Evacuate and backfill the flask with argon three times.

- Add anhydrous 1,4-dioxane via syringe. The solvent volume should be sufficient to make an ~0.1 M solution with respect to Intermediate 1.
- Degas the solution by bubbling with argon for 15 minutes.
- Add Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.05 eq.) and degas for an additional 5 minutes.
- Seal the flask and heat the reaction mixture to 100-110 °C for 18-24 hours, or until LC-MS analysis indicates complete consumption of the starting material.
- Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through Celite®, washing the pad with DCM.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the Boc-protected Ceritinib intermediate as a foam.

Step 3: Boc Deprotection to Yield Ceritinib

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is efficiently accomplished under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation, typically proceeding to completion at room temperature.

Protocol: Synthesis of Ceritinib

- Dissolve the Boc-protected Ceritinib from Step 2 in dichloromethane (DCM) in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents, or as a 20-25% v/v solution in DCM) to the stirred solution.
- Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
- Dissolve the residue in ethyl acetate or DCM and carefully neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO_3) solution until the effervescence ceases.
- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate to yield crude Ceritinib.
- The final product can be further purified by crystallization from a suitable solvent system (e.g., methanol/water or acetone/water) to obtain crystalline Ceritinib.

Characterization and Quality Control

The identity and purity of the synthesized Ceritinib must be rigorously confirmed.

Analysis	Expected Results
^1H NMR	The spectrum should show characteristic peaks corresponding to the aromatic (isopropoxy, isopropylsulfonyl), and piperidine protons, consistent with the structure.
Mass Spec (ESI+)	A prominent peak should be observed at m/z corresponding to $[\text{M}+\text{H}]^+$ for Ceritinib.
RP-HPLC	Purity should be $\geq 99\%$ when analyzed using established methods. A control sample should be analyzed on a C18 column with a mobile phase of acetonitrile and an acetate or phosphate buffer. UV detection around 265-272 nm. [21][22][23]
Melting Point	Should be consistent with reported values for the specific polymorphic form of Ceritinib.

References

- [3. Ceritinib for ALK-Rearrangement-Positive Non-Small Cell Lung Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. cancercareontario.ca \[cancercareontario.ca\]](#)
- [5. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. 2055376-62-8|4-Bromo-2-isopropoxy-5-methylaniline|BLD Pharm \[bldpharm.com\]](#)
- [7. assets.thermofisher.com \[assets.thermofisher.com\]](#)
- [8. tcichemicals.com \[tcichemicals.com\]](#)
- [9. fishersci.com \[fishersci.com\]](#)
- [10. fishersci.com \[fishersci.com\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry \[mdpi.com\]](#)
- [13. Suzuki reaction - Wikipedia \[en.wikipedia.org\]](#)
- [14. Suzuki Coupling \[organic-chemistry.org\]](#)
- [15. Buchwald-Hartwig amination - Wikipedia \[en.wikipedia.org\]](#)
- [16. atlanchimpharma.com \[atlanchimpharma.com\]](#)
- [17. chem.libretexts.org \[chem.libretexts.org\]](#)
- [18. Buchwald-Hartwig Cross Coupling Reaction \[organic-chemistry.org\]](#)
- [19. pubs.acs.org \[pubs.acs.org\]](#)
- [20. US9309229B2 - Crystalline forms of 5-chloro-N2-\(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl\)-N4-\[2-\(propane-2-sulfonyl\)-phenyl\]-pyrimidine Patents \[patents.google.com\]](#)
- [21. scispace.com \[scispace.com\]](#)
- [22. A novel validated stability Indicating RP-HPLC Method Development for the estimation of Certinib in its bulk and finished Dosage form as per IC \[slideshare.net\]](#)
- [23. scholarsresearchlibrary.com \[scholarsresearchlibrary.com\]](#)
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